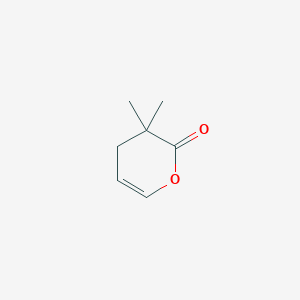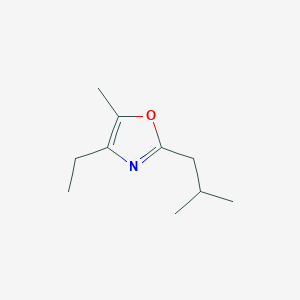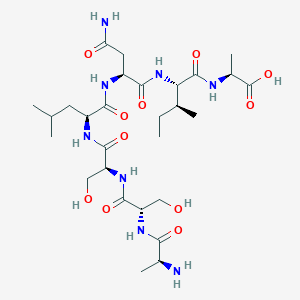
2H-Pyran-2-ol, tetrahydro-3,5-dimethyl-, (3R,5S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-2-ol, tetrahydro-3,5-dimethyl-, (3R,5S)- is an organic compound with the molecular formula C7H14O2 It is a derivative of tetrahydropyran, featuring hydroxyl and methyl groups at specific positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-ol, tetrahydro-3,5-dimethyl-, (3R,5S)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of dihydropyran as a starting material, followed by selective methylation and hydroxylation reactions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran-2-ol, tetrahydro-3,5-dimethyl-, (3R,5S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce various ethers or esters.
Applications De Recherche Scientifique
2H-Pyran-2-ol, tetrahydro-3,5-dimethyl-, (3R,5S)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2H-Pyran-2-ol, tetrahydro-3,5-dimethyl-, (3R,5S)- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the methyl groups can affect the compound’s hydrophobic interactions and overall stability in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydro-2H-pyran-2-ol: A similar compound with a hydroxyl group but lacking the methyl groups.
2,2,6-Trimethyl-6-(4-methyl-3-cyclohexen-1-yl)tetrahydro-2H-pyran-3-ol: Another derivative with additional methyl and cyclohexenyl groups.
Uniqueness
2H-Pyran-2-ol, tetrahydro-3,5-dimethyl-, (3R,5S)- is unique due to its specific stereochemistry and the presence of both hydroxyl and methyl groups
Propriétés
Numéro CAS |
314021-41-5 |
|---|---|
Formule moléculaire |
C7H14O2 |
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
(3R,5S)-3,5-dimethyloxan-2-ol |
InChI |
InChI=1S/C7H14O2/c1-5-3-6(2)7(8)9-4-5/h5-8H,3-4H2,1-2H3/t5-,6+,7?/m0/s1 |
Clé InChI |
VLPNDZXIYIIYHM-GFCOJPQKSA-N |
SMILES isomérique |
C[C@H]1C[C@H](C(OC1)O)C |
SMILES canonique |
CC1CC(C(OC1)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-Ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione](/img/structure/B14257896.png)

![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14257903.png)





oxophosphanium](/img/structure/B14257939.png)



![9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)-](/img/structure/B14257951.png)
![2,4,6-Tris[(4-methylphenyl)methoxy]-1,3,5-triazine](/img/structure/B14257964.png)
